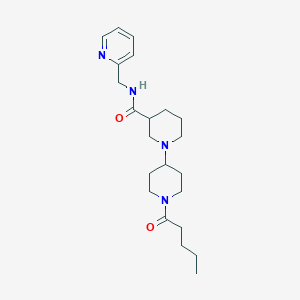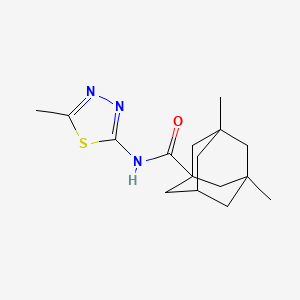![molecular formula C19H19N3O2 B5406597 N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide](/img/structure/B5406597.png)
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]ethanediamide, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a derivative of tryptamine and belongs to the class of indoleamine alkaloids. It has been found to exhibit various biochemical and physiological effects, making it a subject of interest for researchers.
Mécanisme D'action
The exact mechanism of action of DMPEA is not fully understood. However, it has been suggested that it may act by modulating the activity of various enzymes and signaling pathways involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMPEA has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit significant antioxidant activity, which helps in protecting cells from oxidative damage. It also exhibits anti-inflammatory properties, which help in reducing inflammation in the body. Additionally, DMPEA has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various analytical techniques. However, DMPEA has some limitations as well. It is highly reactive and unstable, making it difficult to handle and store. Additionally, its exact mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the research on DMPEA. One potential area of research is the development of new drugs based on DMPEA for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of DMPEA and its effects on various signaling pathways and enzymes. Furthermore, the potential applications of DMPEA in the field of agriculture and food preservation need to be explored. Overall, DMPEA has significant potential for various applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of DMPEA involves the reaction of tryptamine with 3,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with ethylenediamine to yield DMPEA. This method has been optimized by various researchers to improve the yield and purity of the final product.
Applications De Recherche Scientifique
DMPEA has been studied extensively for its potential applications in various fields of research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N'-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-8-14(10-21-19(24)18(20)23)17-15(9-11)12(2)16(22-17)13-6-4-3-5-7-13/h3-9,22H,10H2,1-2H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSCLMAALSHXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C3=CC=CC=C3)C)CNC(=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5406515.png)
![1-[(4-chloro-2-fluorophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5406518.png)
![5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]sulfonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5406522.png)
![2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5406523.png)
![4-[(aminocarbonyl)amino]-N-[(1-ethylpyrrolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B5406529.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5406540.png)
![2-(1,3-benzodioxol-5-yl)-4-[(5-bromo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5406543.png)
![N'-(phenylsulfonyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenecarboximidamide](/img/structure/B5406544.png)
![ethyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5406545.png)
![2,6-difluoro-N-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]carbonyl}benzamide](/img/structure/B5406551.png)
![4-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B5406571.png)
![N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-serinamide](/img/structure/B5406584.png)


